Felodipine 3,5-Dimethyl Ester-d6 Felodipine 3,5-Dimethyl Ester-d6
Brand Name: Vulcanchem
CAS No.: 1794786-23-4
VCID: VC0127157
InChI: InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC
Molecular Formula: C17H17Cl2NO4
Molecular Weight: 376.263

Felodipine 3,5-Dimethyl Ester-d6

CAS No.: 1794786-23-4

Cat. No.: VC0127157

Molecular Formula: C17H17Cl2NO4

Molecular Weight: 376.263

* For research use only. Not for human or veterinary use.

Felodipine 3,5-Dimethyl Ester-d6 - 1794786-23-4

CAS No. 1794786-23-4
Molecular Formula C17H17Cl2NO4
Molecular Weight 376.263
IUPAC Name bis(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3
Standard InChI Key VEACAIASCBTOFS-LIJFRPJRSA-N
SMILES CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Chemical Identity and Structural Characteristics

Felodipine 3,5-Dimethyl Ester-d6 is a deuterated version of the dimethyl ester analog of felodipine, a widely used calcium channel blocker. The compound features six deuterium atoms replacing hydrogen atoms in the methyl ester groups, creating a stable isotope-labeled molecule that maintains the pharmacological structure of the original compound while providing distinct analytical properties.

Basic Identification Parameters

The compound is characterized by the following identification parameters:

ParameterValue
Chemical Name4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester-d6
CAS Number1794786-23-4
Molecular FormulaC17H11D6Cl2NO4
Molecular Weight376.26 g/mol
AppearanceOff-white solid
Storage Condition2-8°C (refrigerated)

The chemical structure features a dihydropyridine core with a 2,3-dichlorophenyl group at position 4, methyl groups at positions 2 and 6, and deuterium-labeled methyl ester groups at positions 3 and 5 .

Structural Identifiers

For precise chemical identification, the following structural identifiers are associated with Felodipine 3,5-Dimethyl Ester-d6:

Identifier TypeValue
InChIInChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

The InChI notation specifically indicates the deuterium labeling with the "/i3D3,4D3" segment, specifying that the compound contains three deuterium atoms on each methyl ester group.

Relationship to Felodipine and Structural Derivatives

Felodipine 3,5-Dimethyl Ester-d6 is structurally related to felodipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension and angina pectoris.

Comparison with Parent Compound

Felodipine (CAS: 72509-76-3) differs from Felodipine 3,5-Dimethyl Ester-d6 in several ways:

  • Felodipine contains an ethyl ester at position 3 and a methyl ester at position 5, while Felodipine 3,5-Dimethyl Ester-d6 has deuterated methyl esters at both positions

  • Felodipine has a molecular formula of C18H19Cl2NO4 and a molecular weight of 384.254 g/mol

  • Felodipine is a marketed pharmaceutical agent, while Felodipine 3,5-Dimethyl Ester-d6 is primarily a research tool and reference standard

The non-deuterated version, Felodipine 3,5-Dimethyl Ester (CAS: 91189-59-2), is identified as an impurity in felodipine preparations and has a molecular weight of 370.23 g/mol .

Related Labeled Compounds

Other labeled variants include Felodipine 3,5-dimethyl ester-13C2,d6 (CAS: N/A), which incorporates both deuterium and carbon-13 labeling with a molecular formula of C15¹³C2H11D6Cl2NO4 and a molecular weight of 378.25 g/mol. This variant is used in similar applications but offers additional mass spectrometric discrimination capabilities .

Applications in Pharmaceutical Research

Felodipine 3,5-Dimethyl Ester-d6 serves several important functions in pharmaceutical research and development.

Analytical Reference Standard

The compound functions as a reference standard for analytical methods in quality control and assurance processes for felodipine and related dihydropyridine calcium channel blockers. Its deuterium labeling provides a distinct mass spectral signature that enables precise identification and quantification in complex matrices .

Metabolic and Pharmacokinetic Studies

Deuterated compounds have gained significant attention in pharmacological research due to their ability to trace metabolic pathways. The stable isotope labeling allows researchers to:

  • Track the metabolism of felodipine and its intermediates

  • Study the pharmacokinetic profile without altering the pharmacological properties

  • Identify and quantify metabolites in biological samples with high specificity

  • Investigate drug-drug interactions involving felodipine metabolism

The importance of such studies is heightened by felodipine's known extensive presystemic metabolism by CYP3A4, which contributes to its relatively low bioavailability of approximately 15% .

Analytical Methodologies

Several analytical techniques are suitable for the characterization and quantification of Felodipine 3,5-Dimethyl Ester-d6.

Spectroscopic Methods

Fluorescence spectroscopy is particularly valuable for felodipine and related compounds due to their inherent fluorescent properties. Research has demonstrated that fluorescence-based methods can be developed with good precision and accuracy for felodipine determination, with relative standard deviations typically below 5.00% .

Chromatographic Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for analyzing deuterated compounds like Felodipine 3,5-Dimethyl Ester-d6, as it allows for:

  • Separation from non-deuterated analogs

  • Precise quantification based on mass discrimination

  • Structural confirmation through fragmentation patterns

  • High sensitivity appropriate for trace analysis in complex matrices

The mass difference of 6 Da compared to the non-deuterated analog provides excellent selectivity in mass spectrometric detection .

Physical and Chemical Properties

The physical and chemical properties of Felodipine 3,5-Dimethyl Ester-d6 are critical for its proper handling and application in research settings.

Significance in Understanding Drug Behavior

Deuterium-labeled compounds like Felodipine 3,5-Dimethyl Ester-d6 have contributed significantly to our understanding of drug behavior in biological systems.

Application in Understanding Felodipine Pharmacology

The parent compound felodipine exhibits complex pharmacological properties, including:

  • High selectivity for vascular smooth muscle over cardiac muscle

  • Extensive first-pass metabolism by CYP3A4

  • Low bioavailability (approximately 15%)

  • Significant interactions with other drugs and grapefruit juice that affect its metabolism

  • Age-dependent pharmacokinetics with increased plasma concentrations and decreased clearance in older patients

Labeled analogs like Felodipine 3,5-Dimethyl Ester-d6 enable researchers to better understand these properties by providing traceable markers for metabolic and distribution studies.

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